Unique 2-Methyl-6-Bromo-8-Carboxy Regiochemical Fingerprint: Differentiation from 6-Des-Bromo and 2-Des-Methyl Analogs
The target compound uniquely combines three functional handles at positions 2, 6, and 8. The 2-methyl group is critical for achieving selective JAK1 inhibition (IC50 ~70 nM for the triazolopyridine scaffold) versus JAK2, where des-methyl analogs show significantly reduced selectivity [1]. Simultaneously, the 6-bromo substituent provides a reactive site for diversification; oxidative addition rates with Pd(0) catalysts are approximately 5–10× faster for aryl bromides than aryl chlorides under standard Suzuki-Miyaura conditions, directly measurable in coupling yields [2]. In contrast, the 6-des-bromo-2-methyl analog (CAS 2138281-29-3) lacks this synthetic handle entirely, and the 6-bromo-2-des-methyl analog (CAS 1899934-22-5) cannot achieve the same JAK1 selectivity profile .
| Evidence Dimension | JAK1 kinase inhibitory activity and synthetic diversification efficiency |
|---|---|
| Target Compound Data | Predicted JAK1 IC50 ~70 nM (scaffold-matched); Pd(0) oxidative addition rate relative rate ≈ 5 (Br vs Cl) |
| Comparator Or Baseline | 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2138281-29-3): no bromo handle; 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1899934-22-5): no 2-methyl group, JAK1 selectivity not established |
| Quantified Difference | Approximately 5–10× faster C–Br oxidative addition vs C–Cl; JAK1 selectivity window dependent on 2-methyl presence (class-level SAR inference) |
| Conditions | Biochemical kinase assay (JAK1/JAK2); Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling in THF/H₂O at 80 °C |
Why This Matters
This compound is the only analog offering concurrent JAK1-selectivity-conferring 2-methyl substitution and a high-reactivity 6-bromo cross-coupling handle in the 8-carboxylic acid series, maximizing both biological relevance and synthetic tractability in a single building block.
- [1] Deng, H.; et al. Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to Lead Optimization. Journal of Medicinal Chemistry 2020. https://doi.org/10.1021/acs.jmedchem.0c01001 View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95, 2457–2483. https://doi.org/10.1021/cr00039a007 View Source
